Vitamin B2 aldehyde

Description

Structure

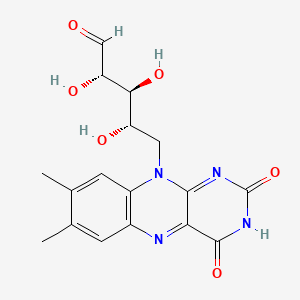

2D Structure

3D Structure

Properties

CAS No. |

59224-04-3 |

|---|---|

Molecular Formula |

C17H18N4O6 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal |

InChI |

InChI=1S/C17H18N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,6,11-12,14,23-25H,5H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1 |

InChI Key |

AKNLJHKUYXCPKI-SCRDCRAPSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](C=O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C=O)O)O)O |

Other CAS No. |

59224-04-3 |

Synonyms |

7,8-dimethyl-10-(2,3,4-trihydroxy-4-formylbutyl)isoalloxazine riboflavinal vitamin B2 aldehyde |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Structure of Vitamin B2 Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B2, also known as riboflavin, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are integral to a multitude of cellular metabolic processes, including energy production, cellular respiration, and the metabolism of fats, drugs, and steroids. While the structure and function of riboflavin and its coenzyme forms are well-documented, a lesser-known derivative, Vitamin B2 aldehyde, presents an area of specialized interest.

This technical guide provides a comprehensive overview of the structure of this compound, also referred to as riboflavinal or by its systematic IUPAC name: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal. This compound is characterized by the oxidation of the primary alcohol at the 5'-position of the ribityl side chain of riboflavin to an aldehyde functional group. The existence of this aldehyde is confirmed through its identification as a product of enzymatic activity in certain microorganisms.

This document will delve into the known structural details, relevant experimental protocols for its enzymatic synthesis and analysis, and its place within metabolic pathways, providing a core resource for researchers in drug development and biochemical sciences.

Chemical Structure and Properties

The fundamental structure of this compound consists of a tricyclic isoalloxazine ring system, identical to that of riboflavin, attached to a modified ribityl side chain. The key distinction lies in the terminal functional group of this side chain.

Molecular Structure

The IUPAC name, (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal, precisely describes the molecule. It features a pentanal chain, indicating a five-carbon chain with a terminal aldehyde group. The stereochemistry of the hydroxyl groups on the side chain is crucial for its biological recognition and is retained from the parent riboflavin molecule.

Physicochemical Properties

Quantitative data for this compound is primarily based on computed properties, as extensive experimental characterization is not widely available in the literature. The table below summarizes key computed data from PubChem.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈N₄O₆ | PubChem |

| Molecular Weight | 374.3 g/mol | PubChem |

| IUPAC Name | (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal | PubChem |

| CAS Number | 59224-04-3 | PubChem |

| Computed XLogP3 | -1.3 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

Table 1: Computed Physicochemical Properties of this compound.

Experimental Protocols

The primary method for the preparation of this compound described in the scientific literature is through enzymatic synthesis. Chemical synthesis methods for the specific and controlled oxidation of the 5'-hydroxyl group of riboflavin are not well-established and often lead to a mixture of products or decomposition.

Enzymatic Synthesis of this compound

A specific enzyme, "Vitamin B2-aldehyde-forming enzyme," has been isolated from the fungus Schizophyllum commune. This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group.

Organism: Schizophyllum commune

Enzyme: Vitamin B2-aldehyde-forming enzyme (an alcohol oxidase)

Substrate: Riboflavin

Product: (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal

Methodology for Enzyme Purification and Assay (based on available literature):

-

Cultivation of Organism: Schizophyllum commune is cultured in a suitable nutrient broth to induce the production of the enzyme.

-

Cell-Free Extract Preparation: The fungal mycelia are harvested and mechanically disrupted to release the intracellular enzymes, followed by centrifugation to obtain a cell-free extract.

-

Enzyme Purification: The crude extract is subjected to a series of protein purification steps, which may include:

-

Ammonium sulfate fractionation

-

Ethanol fractionation

-

Anion-exchange chromatography (e.g., DEAE-Sephacel)

-

Size-exclusion chromatography (e.g., Sephadex G-100)

-

-

Enzyme Activity Assay: The activity of the Vitamin B2-aldehyde-forming enzyme can be monitored spectrophotometrically. A common method involves using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of decolorization of DCPIP is proportional to the rate of riboflavin oxidation.

-

Reaction Mixture: A typical assay mixture would contain a buffered solution (optimal pH ~5.5), riboflavin, DCPIP, and the enzyme fraction.

-

Measurement: The decrease in absorbance at a specific wavelength (e.g., 600 nm for DCPIP) is measured over time.

-

Kinetics: The Michaelis constant (Km) for riboflavin for this enzyme has been reported to be approximately 17 µM.

-

Experimental Workflow for Enzymatic Synthesis and Analysis

The Emergence of a Novel Flavin Species: A Technical Guide to the Discovery of Riboflavin Aldehyde in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a fundamental component of cellular metabolism, serving as the precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a vast array of redox reactions central to energy production, biomolecule synthesis, and antioxidant defense. For decades, the biological roles of riboflavin were thought to be exclusively mediated through FMN and FAD. However, emerging research has unveiled a new dimension to flavin biochemistry with the discovery of riboflavin aldehyde, a direct enzymatic oxidation product of riboflavin. This technical guide provides an in-depth exploration of the discovery, characterization, and potential significance of this novel flavin species in biological systems. We will delve into the key enzymatic pathways responsible for its formation, present the quantitative data that underpins our current understanding, and provide detailed experimental protocols to facilitate further research in this exciting field.

The Primary Discovery: Vitamin B2-Aldehyde-Forming Enzyme

The first direct evidence for the biological generation of a riboflavin aldehyde came from studies on the fungus Schizophyllum commune. Researchers identified and characterized a novel enzyme, termed "Vitamin B2-aldehyde-forming enzyme," which catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to a formyl group, yielding riboflavin-5'-aldehyde.

Enzymatic Reaction and Specificity

The enzyme utilizes 2,6-dichlorophenolindophenol as an electron acceptor in vitro.[1] Extensive substrate specificity studies were conducted to determine the structural requirements for binding and catalysis. These studies revealed a narrow and sterically limited active site, strongly suggesting that riboflavin is the natural substrate for this enzyme.[1]

Table 1: Substrate Specificity of Vitamin B2-Aldehyde-Forming Enzyme [1]

| Substrate (Riboflavin Analog) | Relative Vmax (%) | Km (µM) |

| Riboflavin | 100 | - |

| 8-Fluoro-riboflavin | High | - |

| 8-Chloro-riboflavin | High | - |

| 8-Methyl-riboflavin | High | - |

| 8-Amino-riboflavin | High | - |

| 8-Methylamino-riboflavin | High | - |

| 7-Chloro-riboflavin | Moderate | - |

| 3-Methyl-riboflavin | Moderate | - |

| 3-Carboxymethyl-riboflavin | Moderate | - |

| 2-Thio-riboflavin | Moderate | - |

| 5-Deazariboflavin | Moderate | - |

| Analogs with modified side chains | Not oxidized | - |

| Analogs with bulky ring substituents | Not substrates | - |

Note: Specific Km values for all analogs were in the micromolar range (22-176 µM). Dashes indicate where specific values were not provided in the source material.

Experimental Protocol: Assay of Vitamin B2-Aldehyde-Forming Enzyme

The activity of the Vitamin B2-aldehyde-forming enzyme was monitored spectrophotometrically. The following protocol outlines the key steps:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.0)

-

Riboflavin (substrate)

-

2,6-Dichlorophenolindophenol (electron acceptor)

-

Enzyme preparation

-

-

Initiation: Start the reaction by adding the enzyme preparation to the mixture.

-

Measurement: Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of 2,6-dichlorophenolindophenol.

-

Calculation: Determine the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of 2,6-dichlorophenolindophenol.

A Riboflavin-Related Aldehyde in Antibiotic Biosynthesis: The Case of Roseoflavin

Further evidence for the biological relevance of flavin aldehydes comes from the biosynthesis of roseoflavin, a riboflavin analog with antibiotic properties produced by Streptomyces davaonensis.[2][3] The key enzyme in this pathway, RosB, catalyzes the conversion of riboflavin-5'-phosphate (FMN) to 8-demethyl-8-aminoriboflavin-5'-phosphate.[4] This transformation proceeds through an aldehyde intermediate, 8-demethyl-8-formylriboflavin-5'-phosphate.[4]

The Roseoflavin Biosynthetic Pathway

The biosynthesis of roseoflavin from riboflavin involves a series of enzymatic steps, with the formation of an aldehyde being a critical intermediate stage.

Experimental Protocol: Identification of Biosynthetic Intermediates

The identification of intermediates in the roseoflavin pathway typically involves a combination of genetic and analytical techniques.

-

Gene Deletion and Heterologous Expression: Create gene deletion mutants of the producing organism (S. davaonensis) or express the biosynthetic genes in a heterologous host (e.g., E. coli).

-

Culture and Extraction: Grow the wild-type and modified strains under conditions conducive to roseoflavin production. Extract metabolites from the culture supernatant and cell lysates.

-

Chromatographic Separation: Separate the extracted metabolites using High-Performance Liquid Chromatography (HPLC).

-

Mass Spectrometry Analysis: Analyze the separated fractions by Mass Spectrometry (MS) to identify the molecular weights of the compounds.

-

Structural Elucidation: Use tandem MS (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise chemical structure of the intermediates.

Potential Biological Roles and Future Directions

The discovery of riboflavin aldehyde and related compounds opens up new avenues of research into flavin biochemistry and its implications for cellular function. While the precise physiological roles of riboflavin aldehyde are still under investigation, several hypotheses can be proposed:

-

Signaling Molecule: Aldehydes are often reactive molecules that can act as signaling agents. Riboflavin aldehyde could potentially modulate the activity of specific proteins through covalent modification.

-

Metabolic Intermediate: As seen in the roseoflavin pathway, flavin aldehydes can serve as crucial intermediates in the biosynthesis of other molecules.

-

Redox Regulation: The formation of riboflavin aldehyde could be a mechanism to fine-tune the cellular redox state by consuming reducing equivalents.

For drug development professionals, the enzymes involved in the formation of riboflavin aldehydes, such as the Vitamin B2-aldehyde-forming enzyme and RosB, represent potential targets for the development of novel antimicrobial agents. The unique nature of these enzymes and their limited distribution may allow for the design of highly specific inhibitors with minimal off-target effects.

Conclusion

The identification of riboflavin aldehyde in biological systems challenges the traditional view of riboflavin's roles being solely confined to its coenzyme forms, FMN and FAD. The characterization of the Vitamin B2-aldehyde-forming enzyme and the elucidation of the roseoflavin biosynthetic pathway provide compelling evidence for the existence and functional importance of this novel flavin species. This technical guide has summarized the key discoveries, presented the available quantitative data, and outlined the experimental approaches used in this field. Further research is imperative to fully understand the distribution, regulation, and physiological functions of riboflavin aldehyde, which promises to be a fruitful area of investigation with potential applications in both basic science and therapeutic development.

References

- 1. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roseoflavin Biosynthesis - ChemistryViews [chemistryviews.org]

- 3. Production of the Antimicrobial Roseoflavin With Genetically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Enigmatic Presence of Riboflavin-5'-Aldehyde in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are indispensable for a vast array of metabolic reactions.[1][2] While the biosynthesis and physiological roles of riboflavin, FMN, and FAD are well-established, the natural occurrence and biological significance of its aldehyde derivative, riboflavin-5'-aldehyde (also known as riboflavinal), remain largely uncharted territory. This technical guide provides a comprehensive overview of the current scientific understanding of riboflavin-5'-aldehyde, highlighting its known origins, and importantly, identifying the significant knowledge gaps that present opportunities for future research.

Natural Occurrence and Biosynthesis

The primary and most well-documented instance of the natural occurrence of riboflavin-5'-aldehyde is in the fungal kingdom. Specifically, an enzyme isolated from the fungus Schizophyllum commune has been shown to catalyze the oxidation of the 5'-hydroxymethyl group of riboflavin to form riboflavin-5'-aldehyde.[3] This enzyme, a riboflavin 5'-hydroxymethyl dehydrogenase, can further oxidize the aldehyde to riboflavinoic acid.

Despite this discovery in a fungal species, there is a conspicuous absence of evidence for the natural occurrence of riboflavin-5'-aldehyde in other domains of life, including mammals, plants, and a broad range of bacteria. Extensive searches of the scientific literature have not yielded any reports of its isolation or detection in these organisms. This suggests that the formation of riboflavin-5'-aldehyde may be a specialized metabolic pathway restricted to certain fungi, or that it exists at concentrations below the detection limits of current analytical methodologies in other organisms.

The biosynthesis of riboflavin itself is restricted to plants, fungi, and many bacteria, with animals obtaining it through their diet.[2] The established biosynthetic pathway of riboflavin from guanosine triphosphate (GTP) and ribulose 5-phosphate does not include an aldehyde intermediate. Therefore, the formation of riboflavin-5'-aldehyde appears to be a post-riboflavin modification.

Quantitative Data

A significant challenge in the study of riboflavin-5'-aldehyde is the complete lack of quantitative data regarding its concentration in any biological sample. To date, no studies have been published that report the levels of this compound in tissues, cells, or biofluids from any organism. This absence of quantitative information makes it impossible to assess its physiological relevance and potential roles in metabolic regulation or signaling.

Experimental Protocols

The lack of dedicated research on riboflavin-5'-aldehyde is reflected in the absence of standardized and validated experimental protocols for its specific detection and quantification. While numerous methods exist for the analysis of riboflavin, FMN, and FAD, these are not directly optimized for the aldehyde form.

General Approaches for Flavin Analysis (Adaptable for Riboflavin-5'-Aldehyde):

| Analytical Technique | Principle | Potential Application for Riboflavin-5'-Aldehyde |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | A reversed-phase HPLC method coupled with UV-Vis or fluorescence detection could be developed. The aldehyde functionality might alter its retention time compared to riboflavin, FMN, and FAD, allowing for separation. |

| Mass Spectrometry (MS) | Detection based on mass-to-charge ratio. | HPLC coupled with tandem mass spectrometry (LC-MS/MS) would be the most promising technique for unambiguous identification and sensitive quantification. A specific precursor-to-product ion transition for riboflavin-5'-aldehyde would need to be established. |

Hypothetical Experimental Workflow for Quantification:

A potential workflow for the quantification of riboflavin-5'-aldehyde in a biological sample would involve:

-

Sample Preparation: Homogenization of tissues or cells, followed by protein precipitation and extraction of small molecules.

-

Chromatographic Separation: Use of a reversed-phase HPLC column to separate riboflavin-5'-aldehyde from other flavins and matrix components.

-

Mass Spectrometric Detection: Utilization of a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection.

-

Quantification: Use of a stable isotope-labeled internal standard of riboflavin-5'-aldehyde for accurate quantification.

Biological Role and Signaling Pathways

The biological function of riboflavin-5'-aldehyde is currently unknown. There is no published research detailing its involvement in any signaling pathways or its specific molecular targets. The enzymatic conversion to riboflavinoic acid in Schizophyllum commune suggests a potential role in a catabolic pathway or in the generation of a yet-to-be-identified bioactive molecule.

Given the reactivity of aldehyde groups, it is plausible that riboflavin-5'-aldehyde could participate in various cellular processes, such as:

-

Covalent Modification of Proteins: Aldehydes can react with nucleophilic groups on proteins, potentially altering their function.

-

Redox Modulation: The aldehyde group can be oxidized or reduced, suggesting a role in cellular redox balance.

-

Signaling Molecule: It could act as a signaling molecule, interacting with specific receptors or enzymes to trigger downstream cellular responses.

However, without direct experimental evidence, these remain speculative.

Conclusion and Future Directions

Riboflavin-5'-aldehyde represents a fascinating yet enigmatic molecule in the landscape of flavin biochemistry. Its confirmed natural occurrence is, for now, limited to a single fungal species, leaving its presence and potential roles in other organisms as a major unanswered question. The lack of quantitative data and specific analytical methods are significant hurdles that must be overcome to advance our understanding.

For researchers, scientists, and professionals in drug development, the study of riboflavin-5'-aldehyde offers a greenfield opportunity. Key areas for future investigation include:

-

Screening for Natural Occurrence: Development of sensitive analytical methods to screen for the presence of riboflavin-5'-aldehyde in a wide range of biological samples from mammals, plants, and bacteria.

-

Enzyme Discovery: Identification and characterization of enzymes responsible for the synthesis and metabolism of riboflavin-5'-aldehyde in various organisms.

-

Elucidation of Biological Function: Investigation of the physiological and pathological roles of riboflavin-5'-aldehyde, including its potential involvement in cell signaling, metabolic regulation, and disease.

-

Chemical Synthesis and Analog Development: Synthesis of riboflavin-5'-aldehyde and its analogs to be used as research tools and to explore potential therapeutic applications.

Unraveling the mysteries of riboflavin-5'-aldehyde holds the potential to open new avenues in our understanding of flavin metabolism and its impact on health and disease.

References

Enzymatic Synthesis of Vitamin B2 Aldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B2 aldehyde, or riboflavin-5'-aldehyde, is a key derivative of riboflavin (Vitamin B2) with significant potential in various biomedical applications. Its synthesis through enzymatic means offers a highly specific and efficient alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the use of Riboflavin 5'-hydroxymethyl Dehydrogenase from the fungus Schizophyllum commune. The document details the enzyme's characteristics, a comprehensive experimental protocol for the synthesis and purification of the aldehyde, and methods for its quantitative analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, biotechnology, and pharmaceutical sciences.

Introduction

Riboflavin (Vitamin B2) is an essential nutrient that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a wide range of redox reactions central to cellular metabolism. The targeted modification of the ribityl side chain of riboflavin can lead to the formation of derivatives with unique biological activities. One such derivative is this compound (riboflavin-5'-aldehyde), where the terminal hydroxymethyl group of the ribityl chain is oxidized to an aldehyde. This modification opens avenues for its use as a reactive intermediate in the synthesis of novel flavin analogs and potential therapeutic agents.

The enzymatic synthesis of this compound offers several advantages over chemical synthesis, including high specificity, mild reaction conditions, and reduced byproduct formation. The key enzyme in this process is a Riboflavin 5'-hydroxymethyl Dehydrogenase found in the basidiomycete fungus Schizophyllum commune.[1][2] This enzyme specifically targets the 5'-hydroxymethyl group of riboflavin for oxidation.[1][2]

This guide will provide a detailed exploration of the enzymatic synthesis of this compound, covering the purification of the enzyme, the reaction protocol, and analytical methods for product characterization and quantification.

The Biocatalyst: Riboflavin 5'-hydroxymethyl Dehydrogenase

The primary enzyme utilized for the synthesis of this compound is a dehydrogenase isolated from Schizophyllum commune. This enzyme exhibits a high degree of specificity for riboflavin as its substrate.

Enzymatic Reaction

The enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of riboflavin to an aldehyde. This reaction requires an electron acceptor. Under anaerobic conditions, artificial electron acceptors like 2,6-dichlorophenolindophenol (DCIP) can be used.[3] Interestingly, under aerobic conditions, the enzyme requires NADPH for its activity.[4][5] The enzyme can further catalyze the oxidation of the newly formed aldehyde to riboflavinoic acid, although this second step is reported to be slower.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction pathway and a general experimental workflow for the synthesis and analysis of this compound.

References

- 1. Analysis of riboflavin and riboflavin cofactor levels in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Occurrence of a vitamin B2-aldehyde-forming enzyme in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NADPH-dependence of vitamin B2-aldehyde-forming enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties of Riboflavin-5'-Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin-5'-aldehyde, also known as riboflavinal or vitamin B2 aldehyde, is an aldehyde derivative of riboflavin (vitamin B2). It is a key intermediate in the metabolic pathway of riboflavin in some organisms and possesses unique chemical properties owing to the presence of both the isoalloxazine ring system and a reactive aldehyde functional group. This technical guide provides an in-depth overview of the core chemical properties of riboflavin-5'-aldehyde, including its synthesis, reactivity, and analytical characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Quantitative data for riboflavin-5'-aldehyde is not extensively reported in the literature, likely due to its nature as a reactive intermediate. However, its fundamental properties can be inferred from its structure and the well-characterized properties of its parent compound, riboflavin.

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanal | PubChem |

| Synonyms | Riboflavinal, this compound | |

| Molecular Formula | C₁₇H₁₈N₄O₆ | PubChem[1] |

| Molecular Weight | 374.34 g/mol | PubChem[1] |

| Appearance | Yellow to orange-yellow crystalline powder (inferred from riboflavin) | [2] |

| Solubility | Moderately soluble in water; soluble in alkaline solutions; insoluble in ether, chloroform, and acetone (inferred from riboflavin)[2] | |

| Melting Point | Not reported. Riboflavin decomposes at ~290 °C.[2] | |

| Specific Rotation | Not reported. |

Synthesis of Riboflavin-5'-Aldehyde

The primary route for the synthesis of riboflavin-5'-aldehyde is through the enzymatic oxidation of riboflavin.

Enzymatic Synthesis

Riboflavin-5'-aldehyde is produced by the action of the enzyme riboflavin 5'-hydroxymethyl dehydrogenase (EC 1.1.1.196). This enzyme catalyzes the oxidation of the 5'-hydroxymethyl group of the ribityl side chain of riboflavin to an aldehyde group.[3][4] This reaction is a key step in the catabolism of riboflavin in certain fungi, such as Schizophyllum commune.[3][4]

Experimental Protocol: Enzymatic Synthesis of Riboflavin-5'-Aldehyde (Generalized)

This protocol is a generalized representation based on methodologies for studying flavin-oxidizing enzymes.

-

Enzyme Preparation:

-

Obtain or purify riboflavin 5'-hydroxymethyl dehydrogenase from a suitable source (e.g., Schizophyllum commune).

-

Prepare a buffered solution of the enzyme at its optimal pH and temperature.

-

-

Reaction Mixture:

-

Prepare a solution of riboflavin in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Add any necessary cofactors for the enzyme, if required.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the enzyme solution to the riboflavin solution.

-

Incubate the reaction mixture at the optimal temperature for a predetermined time.

-

-

Monitoring the Reaction:

-

Monitor the formation of riboflavin-5'-aldehyde using techniques such as HPLC with UV-Vis or fluorescence detection.

-

-

Termination and Purification:

-

Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heating).

-

Purify the riboflavin-5'-aldehyde from the reaction mixture using chromatographic techniques such as reversed-phase HPLC.

-

Caption: Enzymatic synthesis of riboflavin-5'-aldehyde from riboflavin.

Chemical Reactivity

The chemical reactivity of riboflavin-5'-aldehyde is dominated by the aldehyde functional group and the photosensitive isoalloxazine ring.

-

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid, forming riboflavinoic acid . This oxidation can occur enzymatically by the same riboflavin 5'-hydroxymethyl dehydrogenase under certain conditions.[4]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, regenerating riboflavin.

-

Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic attack, a common reaction for aldehydes.

-

Photodegradation: Like riboflavin, riboflavin-5'-aldehyde is expected to be sensitive to light. Exposure to UV or visible light can lead to the degradation of the isoalloxazine ring, resulting in various photoproducts.[5][6] The degradation of riboflavin is known to produce lumichrome and lumiflavin.[7]

Spectroscopic Properties

Detailed spectroscopic data for isolated riboflavin-5'-aldehyde is scarce. The following data for riboflavin is provided as a reference. The presence of the aldehyde group in riboflavin-5'-aldehyde would be expected to introduce characteristic signals in its NMR and IR spectra.

| Spectroscopic Technique | Riboflavin Data | Expected Changes for Riboflavin-5'-Aldehyde |

| UV-Vis (in water) | λmax ≈ 223, 267, 373, 444 nm[8][9] | Minor shifts in λmax are possible due to the electronic effect of the aldehyde group. |

| ¹H NMR (in D₂O) | Signals for the ribityl chain protons and aromatic protons of the isoalloxazine ring.[9] | Appearance of a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm). |

| ¹³C NMR | Signals corresponding to the carbons of the isoalloxazine ring and the ribityl chain. | Appearance of a characteristic downfield signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm). |

| Infrared (IR) | Characteristic peaks for O-H, N-H, C=O, and C=C stretching vibrations. | A strong C=O stretching band for the aldehyde group, typically in the region of 1720-1740 cm⁻¹. |

| Mass Spectrometry | [M+H]⁺ at m/z 377.14 | [M+H]⁺ at m/z 375.12 |

Analytical Methods

High-performance liquid chromatography (HPLC) is the most common technique for the analysis of riboflavin and its derivatives, including riboflavin-5'-aldehyde.

Experimental Protocol: HPLC Analysis of Riboflavin-5'-Aldehyde (Generalized)

This protocol is a generalized method based on common practices for flavin analysis.[10][11][12]

-

Sample Preparation:

-

Dissolve the sample containing riboflavin-5'-aldehyde in a suitable solvent, such as a mixture of the mobile phase.

-

Filter the sample through a 0.45 µm filter to remove particulate matter.

-

-

HPLC System:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 5-7) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Detection:

-

UV-Vis Detector: Monitor at one of the absorption maxima of the isoalloxazine ring (e.g., 267 nm or 444 nm).

-

Fluorescence Detector: Excite at a wavelength around 445 nm and measure the emission at approximately 525 nm for higher sensitivity and selectivity.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of a purified riboflavin-5'-aldehyde standard.

-

Determine the concentration in the sample by comparing its peak area or height to the standard curve.

-

Caption: A generalized workflow for the HPLC analysis of riboflavin-5'-aldehyde.

Biological Role and Signaling Pathways

The direct biological role of riboflavin-5'-aldehyde is not as well-defined as that of riboflavin, FMN, and FAD. It is primarily considered an intermediate in the catabolism of riboflavin in certain organisms.[3][4] However, as a reactive aldehyde, it has the potential to interact with various biological molecules.

Hypothetical Signaling Pathway Involvement

Aldehydes are known to be reactive species that can form adducts with proteins and nucleic acids, potentially leading to cellular stress and signaling pathway activation. The involvement of riboflavin-5'-aldehyde in specific signaling pathways is an area for further research. A hypothetical pathway could involve its interaction with cellular redox systems.

Caption: Hypothetical signaling pathway involving riboflavin-5'-aldehyde.

Conclusion

Riboflavin-5'-aldehyde is a chemically interesting derivative of riboflavin with a reactive aldehyde functionality. While its biological role appears to be primarily that of a metabolic intermediate, its potential for chemical reactions and interactions within biological systems warrants further investigation. This technical guide provides a summary of the current knowledge on its chemical properties and analytical methods, offering a foundation for researchers and professionals in the fields of biochemistry, pharmacology, and drug development to explore the potential of this and related flavin compounds. Further research is needed to fully elucidate its physicochemical properties, biological activities, and potential involvement in cellular signaling.

References

- 1. Photo, thermal and chemical degradation of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. google.com [google.com]

- 5. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. A Review of Botany, Phytochemistry, and Biological Activities of Eight Salvia Species Widespread in Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Riboflavin Aldehyde Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin, or vitamin B2, is a crucial precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a myriad of redox reactions central to cellular metabolism.[1][2][3] While the metabolic pathways leading to FMN and FAD are well-documented, the formation of riboflavin aldehyde represents a less explored but significant enzymatic modification of the riboflavin molecule. This technical guide provides a comprehensive overview of the biological significance of riboflavin aldehyde formation, with a primary focus on the well-characterized vitamin B2-aldehyde-forming enzyme from the fungus Schizophyllum commune. The guide details the enzymatic process, kinetic properties, and substrate specificity, and discusses the potential, though currently limited, implications for broader biological systems. Experimental protocols for enzyme activity assessment and purification are also provided to facilitate further research in this area.

Introduction to Riboflavin and its Metabolic Fates

Riboflavin is a water-soluble vitamin indispensable for human health, acting as the cornerstone for the synthesis of FMN and FAD.[1][2] These flavocoenzymes are integral to the function of a vast array of flavoproteins that participate in critical metabolic pathways, including the electron transport chain, fatty acid oxidation, and the metabolism of other vitamins.[1][3] The canonical pathway of riboflavin utilization involves its phosphorylation to FMN by riboflavin kinase and subsequent adenylation to FAD by FAD synthase.[2] However, alternative metabolic routes for riboflavin exist, including its conversion to a 5'-aldehyde derivative.

The Enzymatic Formation of Riboflavin Aldehyde

The primary and best-characterized pathway for riboflavin aldehyde formation is catalyzed by the vitamin B2-aldehyde-forming enzyme , an alcohol oxidoreductase identified in the fungus Schizophyllum commune.[4] This enzyme specifically targets the 5'-hydroxymethyl group of the ribityl side chain of riboflavin, oxidizing it to a formyl group, thereby producing riboflavin-5'-aldehyde.[5][6]

The enzyme from Schizophyllum commune has been shown to further oxidize the newly formed 5'-aldehyde to a 5'-carboxylic acid, known as riboflavinoic acid. This indicates a bifunctional activity of the enzyme, leading to the formation of what are collectively termed 'schizoflavins'.[6]

The Vitamin B2-Aldehyde-Forming Enzyme of Schizophyllum commune

The vitamin B2-aldehyde-forming enzyme from Schizophyllum commune has been purified and characterized, revealing specific biochemical and kinetic properties. The enzyme is a monomer with an approximate molecular weight of 60,000-62,000 Daltons and exhibits optimal activity at a pH of around 5.5.[4]

Quantitative Data

The following tables summarize the key quantitative data available for the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.

Table 1: Kinetic Parameters of Vitamin B2-Aldehyde-Forming Enzyme [4]

| Substrate | Km (µM) |

| Riboflavin | 17 |

Table 2: Substrate Specificity and Inhibition of Vitamin B2-Aldehyde-Forming Enzyme [5]

| Compound Type | Compound Name(s) | Effect | Ki (µM) | Relative Vmax (%) |

| Substrates | Riboflavin | Substrate | - | 100 |

| 8-Fluoro-riboflavin | Substrate | - | 110 | |

| 8-Chloro-riboflavin | Substrate | - | 105 | |

| 8-Methyl-riboflavin | Substrate | - | 95 | |

| 8-Amino-riboflavin | Substrate | - | 60 | |

| 7-Chloro-riboflavin | Substrate | - | 80 | |

| 3-Methyl-riboflavin | Substrate | - | 70 | |

| 2-Thio-riboflavin | Substrate | - | 45 | |

| Competitive Inhibitors | ω-Hydroxyalkyl-flavins (n=2-6) | Competitive Inhibitor | 7-16 | - |

| Ineffective as Substrates | Analogs with modified side chains (2-6 carbons) | No Oxidation | - | - |

| Analogs with bulky substituents on the isoalloxazine ring | No Substrate Activity | - | - | |

| 1-Deazariboflavin | No Substrate Activity | - | - | |

| Ineffective as Electron Acceptors | α-NAD+, β-NAD+, α-NADP+, β-NADP+, FMN, FAD, Cytochrome c | No Activity | - | - |

| Effective Electron Acceptors | 2,6-Dichlorophenolindophenol | Good Acceptor | - | - |

| Phenazine methosulfate | Moderate Acceptor | - | - | |

| Methylene blue | Moderate Acceptor | - | - | |

| Inhibitors | Hg2+ (10 µM) | Complete Inhibition | - | - |

| Vitamin E | Inhibitor | - | - |

Biological Significance

The biological significance of riboflavin aldehyde formation remains an area of active investigation. In Schizophyllum commune, the production of schizoflavins may play a role in the fungus's metabolism or interaction with its environment. However, the existence and physiological relevance of a similar enzymatic pathway in mammals, including humans, have not been established.

Potential, yet speculative, roles for riboflavin aldehyde in mammalian systems could include:

-

Signaling Molecule: Aldehydes are often reactive molecules that can participate in signaling cascades.

-

Metabolic Intermediate: Riboflavin aldehyde could be an intermediate in a yet-to-be-discovered metabolic pathway for riboflavin degradation or modification.

-

Pathological Marker: Aberrant formation of riboflavin aldehyde could potentially be associated with certain disease states, although no evidence for this currently exists.

It is crucial to emphasize that these are hypotheses, and further research is required to determine if riboflavin aldehyde formation occurs and has physiological or pathological significance in mammals.

Experimental Protocols

Purification of Vitamin B2-Aldehyde-Forming Enzyme from Schizophyllum commune

The following is a summarized protocol for the purification of the enzyme, based on the literature.[4]

-

Cell-Free Extract Preparation: Homogenize Schizophyllum commune mycelia and prepare a cell-free extract by centrifugation.

-

Ammonium Sulfate Fractionation: Precipitate the enzyme from the cell-free extract using ammonium sulfate saturation.

-

Ethanol Fractionation: Further purify the enzyme preparation through ethanol fractionation.

-

DEAE-Sephacel Chromatography: Apply the partially purified enzyme to a DEAE-Sephacel column and elute with a salt gradient.

-

Sephadex G-100 Gel Filtration: Perform size-exclusion chromatography on a Sephadex G-100 column to obtain a highly purified enzyme preparation.

-

Purity Assessment: Analyze the purity of the final enzyme preparation by polyacrylamide gel electrophoresis (PAGE).

Enzyme Activity Assay for Vitamin B2-Aldealdehyde-Forming Enzyme

This spectrophotometric assay is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[5]

Materials:

-

Purified vitamin B2-aldehyde-forming enzyme

-

Riboflavin solution (substrate)

-

2,6-Dichlorophenolindophenol (DCPIP) solution (electron acceptor)

-

Buffer solution (e.g., sodium acetate buffer, pH 5.5)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the buffer, riboflavin, and DCPIP in a cuvette.

-

Initiate the reaction by adding the purified enzyme to the cuvette.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to the enzyme activity.

-

One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under the specified conditions.

Detection and Quantification of Riboflavin Aldehyde

While specific protocols for riboflavin aldehyde are not extensively detailed, methods for riboflavin analysis can be adapted. High-performance liquid chromatography (HPLC) with fluorescence detection is a highly sensitive and specific method.[7][8][9]

Instrumentation:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).

Detection:

-

Excitation wavelength: ~450 nm

-

Emission wavelength: ~530 nm

Procedure:

-

Synthesize or obtain a pure standard of riboflavin-5'-aldehyde for calibration.

-

Prepare samples for analysis (e.g., enzymatic reaction mixtures).

-

Inject the sample into the HPLC system.

-

Identify and quantify the riboflavin aldehyde peak based on its retention time and fluorescence signal compared to the standard curve.

Visualizations

Signaling and Experimental Diagrams

Caption: Enzymatic conversion of riboflavin to riboflavin aldehyde and riboflavinoic acid.

References

- 1. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. Riboflavin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Occurrence of a vitamin B2-aldehyde-forming enzyme in Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungal riboflavin 5'-hydroxymethyl dehydrogenase catalyzes formation of both the aldehyde (riboflavinal) and the acid (riboflavinoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of riboflavin, flavin mononucleotide and flavin-adenine dinucleotide in wine and other beverages by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. helixchrom.com [helixchrom.com]

Vitamin B2 Aldehyde: A Metabolic Intermediate in Riboflavin Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B2, or riboflavin, is a crucial precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a myriad of redox reactions in all domains of life. While the biosynthesis and physiological roles of riboflavin and its coenzymatic forms are well-documented, the catabolic pathways of this vitamin are less understood. A key, albeit not universally conserved, intermediate in the breakdown of riboflavin is Vitamin B2 aldehyde, also known as riboflavinal or 5'-dehydro-riboflavin. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its enzymatic formation, subsequent metabolic fate, and methods for its study. This document is intended to serve as a resource for researchers in metabolism, enzymology, and drug development who are interested in the nuanced pathways of vitamin catabolism.

Introduction

Riboflavin is an essential nutrient for humans and many other organisms, who must obtain it from their diet.[1][2] Once absorbed, riboflavin is converted into FMN and FAD, which act as cofactors for a vast array of flavoenzymes involved in energy metabolism, cellular respiration, and antioxidant defense.[2][3] The degradation of riboflavin is a necessary process to maintain homeostasis and recycle its components. While several bacterial pathways for riboflavin catabolism have been identified that proceed through the degradation of the isoalloxazine ring to lumichrome, an alternative pathway involving the modification of the ribityl side chain has been characterized in the fungus Schizophyllum commune.[4][5] This pathway proceeds through the formation of this compound.

The Metabolic Pathway of this compound

In the fungus Schizophyllum commune, the catabolism of riboflavin is initiated by the oxidation of the 5'-hydroxymethyl group of the ribityl side chain to an aldehyde, forming this compound (riboflavinal). This reaction is catalyzed by the enzyme Riboflavin 5'-hydroxymethyl Dehydrogenase. The same enzyme can then further oxidize the aldehyde to a carboxylic acid, forming riboflavinoic acid.[6] These metabolites, collectively termed 'schizoflavins', represent the initial steps in the degradation of the ribityl side chain of riboflavin in this organism.

The broader metabolic significance of this compound across different species is not yet fully understood. In many bacteria, riboflavin catabolism appears to proceed via a different pathway that involves the cleavage of the ribityl side chain to produce lumichrome, without the formation of an aldehyde intermediate.[4][5][7][8] The metabolic fate of this compound in humans and other mammals has not been extensively studied, though the major degradation and excretion product of riboflavin in humans is the unmodified vitamin itself.[9]

Metabolic Pathway Diagram

Quantitative Data

The primary enzyme responsible for the formation of this compound, Riboflavin 5'-hydroxymethyl Dehydrogenase from Schizophyllum commune, has been characterized with respect to its substrate specificity. The following table summarizes the kinetic parameters for this enzyme with riboflavin and various analogs.

| Substrate (Riboflavin Analog) | Relative Vmax (%) | Km (µM) |

| Riboflavin | 100 | 22 |

| 8-Fluoro-riboflavin | 110 | 35 |

| 8-Chloro-riboflavin | 95 | 40 |

| 8-Methyl-riboflavin | 80 | 55 |

| 8-Amino-riboflavin | 60 | 70 |

| 8-Methylamino-riboflavin | 50 | 85 |

| 7-Chloro-riboflavin | 75 | 60 |

| 3-Methyl-riboflavin | 40 | 120 |

| 3-Carboxymethyl-riboflavin | 27 | 176 |

| 2-Thio-riboflavin | 35 | 95 |

| 5-Deazariboflavin | 30 | 110 |

| Data sourced from a study on the flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune.[10] |

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not widely available in the literature. However, based on established methods for the analysis of riboflavin and other flavins, a general workflow can be proposed.

Proposed Workflow for Quantification of this compound

Sample Preparation (General Protocol)

-

Homogenization: Homogenize tissue samples or fungal mycelia in a suitable buffer (e.g., phosphate buffer, pH 7.0) on ice.

-

Protein Precipitation and Extraction: Add an equal volume of cold 10% (w/v) trichloroacetic acid (TCA) or three volumes of cold methanol to the homogenate. Vortex thoroughly and incubate on ice for 15-30 minutes to precipitate proteins and extract flavins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. The sample is now ready for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A reversed-phase C18 column is commonly used for flavin separation.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The exact gradient will need to be optimized for the separation of this compound from riboflavin and other related compounds.

-

Detection:

-

Fluorescence Detection: Flavins are naturally fluorescent. An excitation wavelength of around 445 nm and an emission wavelength of around 520 nm can be used.

-

Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, HPLC can be coupled to a mass spectrometer (LC-MS). This would allow for the identification and quantification of this compound based on its specific mass-to-charge ratio.

-

Enzymatic Assay for Riboflavin 5'-hydroxymethyl Dehydrogenase

The activity of Riboflavin 5'-hydroxymethyl Dehydrogenase can be monitored spectrophotometrically by measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of riboflavin.[10]

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.5), riboflavin (substrate), and DCPIP.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation (e.g., a purified enzyme or a cell-free extract).

-

Spectrophotometric Monitoring: Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.

-

Calculation of Activity: The rate of the reaction can be calculated from the change in absorbance, using the molar extinction coefficient of DCPIP.

Signaling Pathways

Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule. Its primary identified role is that of a metabolic intermediate in the catabolic pathway of riboflavin in certain organisms. Further research is required to investigate any potential signaling functions of this molecule.

Conclusion and Future Directions

This compound is an intriguing, yet understudied, metabolic intermediate in the catabolism of riboflavin. While its formation and initial enzymatic conversion have been characterized in the fungus Schizophyllum commune, significant knowledge gaps remain. Future research should focus on:

-

Elucidating the prevalence of the this compound-forming pathway across different kingdoms of life.

-

Identifying and characterizing the enzymes responsible for the further metabolism of riboflavinoic acid.

-

Developing and validating robust analytical methods for the routine quantification of this compound in various biological matrices.

-

Investigating the potential physiological or pathological roles of this compound accumulation, if any, in organisms where this metabolic pathway is active.

-

Exploring any potential for this compound to act as a signaling molecule , which would represent a novel function for a vitamin catabolite.

A deeper understanding of the complete metabolic fate of riboflavin, including the role of intermediates like this compound, will provide a more comprehensive picture of vitamin homeostasis and may reveal new targets for therapeutic intervention in diseases related to metabolic dysfunction.

References

- 1. Riboflavin Deficiency—Implications for General Human Health and Inborn Errors of Metabolism | MDPI [mdpi.com]

- 2. Riboflavin - Wikipedia [en.wikipedia.org]

- 3. Riboflavin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Riboflavin catabolism: the destruction of an icon - American Chemical Society [acs.digitellinc.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the First Riboflavin Catabolic Gene Cluster Isolated from Microbacterium maritypicum G10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Reactome | Vitamin B2 (riboflavin) metabolism [reactome.org]

- 10. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

Formylmethylflavin vs. Riboflavin Aldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of metabolic redox reactions central to energy production and cellular health.[1][2][3] The stability of riboflavin is a critical factor in both biological systems and pharmaceutical formulations, as it is susceptible to degradation under various conditions, notably exposure to light.[4] A primary product of this photodegradation is formylmethylflavin, often referred to as riboflavin aldehyde.[4] This technical guide provides a comprehensive comparison of the chemical structures, properties, and biological significance of formylmethylflavin and its parent compound, riboflavin. Detailed experimental protocols for their analysis and relevant biochemical pathways are also presented.

Structural Comparison

The core structural difference between riboflavin and formylmethylflavin lies in the side chain attached at the N10 position of the isoalloxazine ring. Riboflavin possesses a D-ribityl group, a five-carbon sugar alcohol, while formylmethylflavin has a formylmethyl group, which is an acetaldehyde substituent.[5][6]

Riboflavin: 7,8-dimethyl-10-(1'-D-ribityl)isoalloxazine[5] Formylmethylflavin: 7,8-dimethyl-10-(2-oxoethyl)isoalloxazine or 10-formylmethylflavin[7]

This seemingly minor alteration in the side chain significantly impacts the molecule's properties and biological recognition.

Physicochemical and Spectroscopic Properties

The structural differences between riboflavin and formylmethylflavin give rise to distinct physicochemical and spectroscopic characteristics. These properties are crucial for their identification, quantification, and for understanding their behavior in various environments.

Table 1: Physicochemical Properties

| Property | Riboflavin | Formylmethylflavin (Riboflavin Aldehyde) | Reference(s) |

| Molecular Formula | C₁₇H₂₀N₄O₆ | C₁₃H₁₂N₄O₃ | [8] |

| Molar Mass | 376.36 g/mol | 272.26 g/mol | [8] |

| Appearance | Orange-yellow crystalline powder | Yellow solid (inferred) | [1] |

| Solubility | Moderately soluble in water; insoluble in nonpolar organic solvents. | Soluble in organic solvents like chloroform and dichloroethane. | [1][9] |

| Photostability | Highly sensitive to light, especially in alkaline solutions. | Also photosensitive, and its photolysis is influenced by the solvent. | [4][9] |

Table 2: Spectroscopic Properties

| Spectroscopic Parameter | Riboflavin | Formylmethylflavin (Riboflavin Aldehyde) | Reference(s) |

| UV-Visible Absorption Maxima (λmax) in Aqueous Solution | ~223, 267, 374, 445 nm | Not explicitly detailed for aqueous solution, but produces lumichrome and lumiflavin upon photolysis in water. | [4][9] |

| UV-Visible Absorption Maxima (λmax) in Organic Solvents | Varies with solvent | Varies with solvent; second-order rate constants for photolysis are a linear function of the solvent dielectric constant. | [9] |

| Fluorescence Emission Maximum | ~530 nm | Produces fluorescent photoproducts, lumichrome and lumiflavin. | [10] |

Experimental Protocols

Synthesis of Formylmethylflavin via Photodegradation of Riboflavin

Formylmethylflavin is a major intermediate in the photodegradation of riboflavin.[9] This protocol describes a general method for its preparation based on this principle.

Materials:

-

Riboflavin

-

Phosphate buffer (pH 7.0)

-

UV or visible light source

-

Spectrophotometer

-

Chloroform

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvent (e.g., butanol:acetic acid:water)

Procedure:

-

Prepare a solution of riboflavin in phosphate buffer (pH 7.0). The concentration should be optimized based on the light source and desired yield.

-

Expose the solution to a controlled UV or visible light source for a specific duration. The progress of the reaction can be monitored by spectrophotometry or TLC.[11]

-

Monitor the formation of formylmethylflavin by observing changes in the UV-Vis spectrum. Riboflavin's characteristic peak at ~445 nm will decrease, while new peaks corresponding to photoproducts will emerge.[11]

-

To isolate formylmethylflavin, perform a solvent extraction. Adjust the pH of the aqueous solution to 6.5 and extract with chloroform. Formylmethylflavin has a higher affinity for the organic phase.[10]

-

Confirm the presence and purity of formylmethylflavin using TLC by comparing the Rf value to a standard if available.[12]

Spectrophotometric Analysis of Formylmethylflavin and Riboflavin

A multicomponent spectrophotometric method can be used for the simultaneous determination of riboflavin and its photoproducts, including formylmethylflavin.[11]

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Record the UV-Visible absorption spectrum of the sample solution (containing a mixture of riboflavin, formylmethylflavin, lumichrome, and lumiflavin) over a range of 200-600 nm.[11]

-

Measure the absorbance at the respective λmax values for each component. For riboflavin, a key wavelength is 444 nm.[13]

-

The concentrations of each component can be determined by solving a set of simultaneous equations based on the known molar absorptivities of each compound at the selected wavelengths.[2]

Spectrofluorimetric Analysis of Formylmethylflavin

Spectrofluorimetry offers a highly sensitive method for the analysis of fluorescent compounds. While formylmethylflavin itself is not the primary fluorescent species measured, its degradation products, lumichrome and lumiflavin, are highly fluorescent and can be used for indirect quantification.[10]

Instrumentation:

-

Spectrofluorometer

Procedure:

-

Following the photodegradation of riboflavin and the formation of formylmethylflavin and its subsequent photoproducts, adjust the pH of the solution. To analyze for lumichrome (formed in acidic solution) and lumiflavin (formed in alkaline solution), the pH is adjusted accordingly before extraction.[10]

-

Extract the fluorescent products (lumichrome and lumiflavin) with chloroform.[10]

-

Measure the fluorescence emission spectra of the chloroform extract at the appropriate excitation wavelengths. Lumichrome and lumiflavin have distinct emission maxima (e.g., 478 nm and 530 nm, respectively) that allow for their simultaneous assay.[10]

-

The concentration of the parent formylmethylflavin can be inferred from the amount of its fluorescent degradation products.

Biological Context and Signaling Pathways

Riboflavin is a vital nutrient for all animals and is the precursor for the essential coenzymes FMN and FAD.[1][2] These coenzymes are critical for a vast number of cellular enzymatic reactions, particularly redox processes central to energy metabolism.[3]

Formylmethylflavin, as a degradation product of riboflavin, is not known to have a direct, regulated role in cellular signaling pathways. Its presence is generally indicative of riboflavin degradation. However, understanding the pathways affected by riboflavin deficiency is crucial, as the formation of formylmethylflavin represents a loss of functional riboflavin. Riboflavin deficiency can impair the function of numerous flavoenzymes, leading to disruptions in cellular energy metabolism and increased oxidative stress.[14]

Riboflavin Biosynthesis and Conversion to FAD/FMN

The biosynthesis of riboflavin occurs in plants, fungi, and many bacteria, but not in animals.[1] The pathway starts from guanosine triphosphate (GTP) and ribulose 5-phosphate.

Caption: Biosynthesis of Riboflavin and its conversion to FMN and FAD.

Photodegradation of Riboflavin

The degradation of riboflavin by light is a significant process, leading to the formation of several photoproducts, with formylmethylflavin being a key intermediate.

References

- 1. Riboflavin - Wikipedia [en.wikipedia.org]

- 2. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 5. SID 3554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SID 134971847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 7-Bromo-8-methyl1-10-(1-D-ribityl)isoalloxazine, an analog of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. Khan Academy [khanacademy.org]

- 10. Flavin substrate specificity of the vitamin B2-aldehyde-forming enzyme from Schizophyllum commune - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Insights into the Neurodegeneration Mechanisms Underlying Riboflavin Transporter Deficiency (RTD): Involvement of Energy Dysmetabolism and Cytoskeletal Derangement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Riboflavin Deficiency Causes Protein and DNA Damage in HepG2 cells, Triggering Arrest in G1 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of vitamin B2: a unique way to assemble a xylene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for the Detection of Riboflavin Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a water-soluble vitamin essential for various metabolic processes. It is notoriously sensitive to light, and its degradation can lead to the formation of several photoproducts. One such product is riboflavin aldehyde, also known as formylmethylflavin (FMF). This aldehyde is formed by the oxidation of the terminal hydroxyl group of the ribityl side chain of riboflavin. The presence of riboflavin aldehyde can be an indicator of riboflavin degradation in pharmaceutical formulations, food products, and biological samples. This application note provides a detailed protocol for the detection and quantification of riboflavin aldehyde using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Chemical Transformation

The formation of riboflavin aldehyde from riboflavin involves the oxidation of the primary alcohol on the ribityl side chain to an aldehyde. This process can be initiated by factors such as light exposure.

Caption: Conversion of Riboflavin to Riboflavin Aldehyde.

Experimental Protocol

This protocol outlines a reversed-phase HPLC method for the separation and detection of riboflavin aldehyde.

1. Sample Preparation

-

Pharmaceutical Formulations (e.g., tablets, solutions):

-

Grind tablets to a fine powder.

-

Accurately weigh a portion of the powder or an aliquot of the liquid formulation.

-

Dissolve and dilute the sample in a suitable solvent, such as a mixture of the mobile phase or water/methanol, to an expected concentration within the calibration range.

-

Protect the sample from light throughout the preparation process by using amber vials or covering the glassware with aluminum foil.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Biological Samples (e.g., plasma, urine):

-

To 1 mL of the sample, add 1 mL of a protein precipitation agent (e.g., 10% trichloroacetic acid or acetonitrile).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

-

2. HPLC System and Conditions

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a fluorescence detector. |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). |

| Mobile Phase | Isocratic elution with a mixture of 0.1 M sodium acetate buffer (pH 5.0) and acetonitrile (e.g., 85:15 v/v). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 20 µL. |

| Fluorescence Detector Settings | Excitation: 445 nm, Emission: 530 nm. |

| Run Time | Approximately 15 minutes. |

3. Preparation of Standards and Calibration

-

Prepare a stock solution of riboflavin aldehyde standard in a suitable solvent (e.g., methanol or mobile phase).

-

Perform serial dilutions to prepare a series of working standards with concentrations ranging from the limit of quantification (LOQ) to the upper limit of the expected sample concentrations.

-

Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

Data Presentation

The following table summarizes the expected quantitative data for a typical HPLC method for riboflavin and its degradation products, which can be used as a benchmark for the analysis of riboflavin aldehyde.

| Analyte | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) |

| Riboflavin | ~ 6.5 | ~ 1 | ~ 5 | > 0.999 |

| Riboflavin Aldehyde | ~ 8.2 | ~ 2 | ~ 10 | > 0.998 |

| Lumichrome | ~ 9.5 | ~ 2 | ~ 10 | > 0.998 |

| Lumiflavin | ~ 11.0 | ~ 2 | ~ 10 | > 0.998 |

Note: These are typical values and may vary depending on the specific HPLC system, column, and conditions used.

Experimental Workflow

The overall experimental workflow for the detection of riboflavin aldehyde is depicted below.

Caption: HPLC Workflow for Riboflavin Aldehyde Analysis.

Conclusion

The described HPLC method provides a reliable and sensitive approach for the detection and quantification of riboflavin aldehyde in various matrices. The use of a reversed-phase C18 column with a buffered mobile phase allows for good separation of riboflavin and its degradation products. Fluorescence detection offers high sensitivity, which is crucial for analyzing trace amounts of riboflavin aldehyde. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical and related industries for monitoring the stability of riboflavin-containing products.

Application Notes and Protocols for the Mass Spectrometry Analysis of Vitamin B2 Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B2, or riboflavin, is a crucial water-soluble vitamin that plays a vital role in various metabolic pathways. Its aldehyde derivative, riboflavin aldehyde, is an important analyte in biomedical and pharmaceutical research. Accurate and sensitive quantification of riboflavin aldehyde is essential for understanding its physiological functions and for quality control in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive method for the analysis of this compound.[1][2] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of Vitamin B2 aldehyde.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.[3] The following protocol is adapted from methods used for riboflavin in biological matrices.[2][4]

Materials:

-

Sample (e.g., plasma, tissue homogenate)

-

Internal Standard (e.g., ¹³C₄, ¹⁵N₂-Riboflavin)

-

Precipitation Reagent (e.g., 0.1 M Zinc Sulfate, or Acetonitrile with 1% Acetic Acid)[2][5]

-

Stabilization Solution

-

Centrifuge

-

Vortex mixer

Protocol for Plasma Samples:

-

To 100 µL of plasma, add 75 µL of the internal standard solution.[2]

-

Add 125 µL of 0.1 M zinc sulfate solution to precipitate proteins.[2]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.[6]

-

Transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protocol for Tissue Samples:

-

Homogenize approximately 50 mg of frozen tissue in cold 50% acetonitrile containing 1% acetic acid.[5]

-

Add an appropriate amount of internal standard.

-

To release protein-bound forms, hot acid hydrolysis can be applied.[5]

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following conditions are based on established methods for riboflavin and related compounds and are expected to provide good chromatographic separation and sensitive detection for riboflavin aldehyde.[4]

Table 1: LC-MS/MS Instrumentation and Parameters

| Parameter | Recommended Setting |

| LC System | UPLC/UHPLC system[7] |

| Column | C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4] |

| Mobile Phase A | Water with 0.1% formic acid or an ammonium formate buffer[4] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Linear gradient from 5% to 95% B over several minutes |

| Flow Rate | 0.3 - 0.65 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 3 - 10 µL |

| MS System | Triple quadrupole mass spectrometer[7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temperature | 350 - 450 °C |

| Collision Gas | Argon |

Data Presentation

Quantitative analysis is typically performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ions (Q3) are characteristic fragments. While specific mass transitions for riboflavin aldehyde are not widely published, they can be predicted based on the known fragmentation of riboflavin.[5] The molecular weight of riboflavin is 376.36 g/mol , and its aldehyde form would have a slightly different mass. Assuming the terminal alcohol of the ribityl side chain is oxidized to an aldehyde, the molecular weight of riboflavin aldehyde would be approximately 374.34 g/mol .

Table 2: Predicted MRM Transitions for this compound and Related Compounds

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Riboflavin | 377.2 | 243.2[8] | 198.1[5] |

| This compound (Predicted) | 375.1 | 243.1 | 198.1 |

| ¹³C₄, ¹⁵N₂-Riboflavin (Internal Standard) | 382.2 | 243.2 | - |

Note: The predicted values for this compound are hypothetical and should be confirmed experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Caption: Workflow for this compound Analysis.

Predicted Fragmentation Pathway

The fragmentation of riboflavin in the mass spectrometer typically involves the loss of the ribityl side chain.[5] A similar fragmentation pattern is expected for riboflavin aldehyde.

Caption: Predicted MS/MS Fragmentation Pathway.

Conclusion

The protocols and data presented here provide a robust framework for the mass spectrometric analysis of this compound. While based on established methods for riboflavin, these guidelines offer a strong starting point for developing and validating a sensitive and specific assay for this important analyte. Experimental verification of the predicted mass transitions and optimization of the LC-MS/MS parameters are essential for achieving reliable quantitative results in research and drug development settings.

References

- 1. journalwjarr.com [journalwjarr.com]

- 2. Isotope dilution method for determination of vitamin B2 in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of riboflavin in human urine using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eaglebio.com [eaglebio.com]

- 7. Chromatogram Detail [sigmaaldrich.com]

- 8. US10571455B2 - Vitamin B2 detection by mass spectrometry - Google Patents [patents.google.com]

Application Notes and Protocols for the Quantitative Assay of Riboflavin Aldehyde (Formylmethylflavin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a variety of cellular redox reactions. The degradation of riboflavin, often initiated by exposure to light, can lead to the formation of several photoproducts, including lumiflavin, lumichrome, and formylmethylflavin (FMF). FMF, also referred to as riboflavin aldehyde, is a significant intermediate in the photodegradation pathway of riboflavin. The ability to accurately quantify FMF is essential for studying the stability of riboflavin in pharmaceutical formulations, food products, and biological systems. Furthermore, as flavin derivatives can have diverse biological activities, a quantitative assay for FMF is a valuable tool in drug discovery and development.

These application notes provide detailed protocols for three common analytical techniques for the quantitative determination of formylmethylflavin: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chemical Information

-

Analyte: Formylmethylflavin (FMF) / Riboflavin Aldehyde

-